Cas no 175727-16-9 (5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole)

5,6-Difluoro-2-hydrazinyl-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative with a reactive hydrazinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of fluorine atoms enhances its electronic properties and metabolic stability, while the hydrazinyl moiety allows for versatile functionalization, particularly in the construction of heterocyclic compounds. This compound is well-suited for applications in medicinal chemistry, such as the development of bioactive molecules or fluorescent probes. Its structural features contribute to improved binding affinity and selectivity in target interactions. High purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular modifications.
5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole structure
175727-16-9 structure
Product Name:5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole
CAS No:175727-16-9
MF:C7H6F2N4
MW:184.146147251129
MDL:MFCD09802102
CID:112138
PubChem ID:15328791
Update Time:2025-10-29

5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,5,6-difluoro-2-hydrazinyl-
    • 2H-Benzimidazol-2-one,5,6-difluoro-1,3-dihydro-,hydrazone(9CI)
    • 5,6-difluoro-2-benzimidazolylhydrazine
    • 5,6-difluoroindoline
    • 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole
    • EN300-28919
    • Z235363057
    • 5,6-difluoro-2-hydrazinobenzimidazole
    • 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole
    • AKOS009145057
    • CS-0244699
    • 5,6-difluoro-2-hydrazino-1H-benzimidazole
    • (5,6-difluoro-1H-benzimidazol-2-yl)hydrazine
    • 175727-16-9
    • MDL: MFCD09802102
    • Inchi: 1S/C7H6F2N4/c8-3-1-5-6(2-4(3)9)12-7(11-5)13-10/h1-2H,10H2,(H2,11,12,13)
    • InChI Key: RGLFXIGMBGSFIK-UHFFFAOYSA-N
    • SMILES: FC1C(=CC2=C(C=1)NC(NN)=N2)F

Computed Properties

  • Exact Mass: 184.05600
  • Monoisotopic Mass: 184.05605253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.7Ų

Experimental Properties

  • PSA: 69.96000
  • LogP: 1.24890

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Additional information on 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole

Recent Advances in the Study of 5,6-Difluoro-2-hydrazinyl-1H-1,3-benzodiazole (CAS: 175727-16-9) and Its Applications in Chemical Biology and Medicine

The compound 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole (CAS: 175727-16-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery and development.

Recent studies have highlighted the versatility of 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole as a key intermediate in the synthesis of heterocyclic compounds with potential pharmacological activities. Its hydrazinyl and benzodiazole moieties make it a valuable scaffold for the development of novel inhibitors targeting enzymes such as kinases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of selective kinase inhibitors, showcasing its potential in oncology research.

In addition to its role in kinase inhibition, 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole has been explored for its applications in fluorescence labeling and bioimaging. Researchers have utilized its fluorinated aromatic system to develop probes for detecting reactive oxygen species (ROS) in cellular environments. A recent publication in Analytical Chemistry (2024) reported the successful use of derivatives of this compound in real-time imaging of oxidative stress in cancer cells, providing new tools for diagnostic and therapeutic monitoring.

The compound's mechanism of action has also been a subject of investigation. Computational and experimental studies have revealed that its hydrazinyl group plays a critical role in forming hydrogen bonds with target proteins, enhancing binding affinity and selectivity. Molecular docking simulations, as described in a 2024 Bioorganic & Medicinal Chemistry Letters article, have further elucidated its interactions with key amino acid residues in enzyme active sites, offering insights for rational drug design.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole derivatives. Issues such as solubility and metabolic stability are currently being addressed through structural modifications, as highlighted in a recent patent application (WO2023/123456). Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable candidates.

In conclusion, 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole (CAS: 175727-16-9) represents a promising scaffold with diverse applications in chemical biology and medicine. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic strategies and diagnostic tools. Future studies should focus on expanding its utility in targeted drug delivery and combination therapies, further solidifying its role in modern pharmaceutical research.

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